molecular formula C22H21N3O5 B2446536 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 2034491-58-0

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2446536
CAS No.: 2034491-58-0
M. Wt: 407.426
InChI Key: DGHDMRPYHJJTRK-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bifuran moiety, a piperidinyl group, and an oxalamide linkage, making it a unique structure for diverse chemical interactions.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-20-8-1-2-11-25(20)16-6-3-5-15(13-16)24-22(28)21(27)23-14-17-9-10-19(30-17)18-7-4-12-29-18/h3-7,9-10,12-13H,1-2,8,11,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDMRPYHJJTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction.

    Introduction of the piperidinyl group: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.

    Oxalamide formation: The final step involves the reaction of the bifuran and piperidinyl intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its bifuran moiety, which is not present in many similar compounds. This structural feature may confer unique electronic properties and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological interactions, and research findings relevant to its pharmacological applications.

The compound's molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. It features a bifuran moiety and an oxalamide structure, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄
Molecular Weight314.34 g/mol
CAS Number69010-90-8
StructureChemical Structure

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The bifuran component allows for π-π stacking interactions , while the oxalamide part can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This dual interaction mechanism may enhance its efficacy in modulating enzyme activity or receptor signaling pathways.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing furan moieties have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : The bifuran structure is associated with cytotoxic effects against various cancer cell lines.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic formulations.
    OrganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assay : A cytotoxicity assay on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa8.5
    MCF-79.0

Q & A

How can researchers optimize the synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide to maximize yield and purity?

Basic Research Question
Methodological Answer:

  • Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature) and solvent systems (e.g., dichloromethane, DMF) to balance reactivity and stability. Inert atmospheres (argon/nitrogen) prevent oxidation or hydrolysis .
  • Catalysts and Stoichiometry : Use triethylamine or DMAP to facilitate coupling reactions, adjusting molar ratios of intermediates to minimize unreacted starting materials .
  • Purification : Employ silica gel chromatography or recrystallization with solvents like ethanol/water mixtures. Monitor purity via HPLC (≥90% threshold) and TLC .
  • Yield Improvement : Multi-step optimizations (e.g., adjusting reaction time from 12h to 24h) increased yields from 36% to 53% in analogous oxalamide syntheses .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6, 400 MHz) to confirm regiochemistry of the bifuran and oxopiperidinyl groups. Key signals include amide protons (δ 10.75 ppm) and aromatic protons .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and secondary amide bands (~3300 cm1^{-1}) .
  • Mass Spectrometry : LC-MS (APCI+) confirms molecular weight (e.g., m/z 479.12 [M+H+^+]), while HRMS validates the empirical formula .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .

How can researchers determine the solubility and stability of this compound under physiological conditions?

Basic Research Question
Methodological Answer:

  • Solubility Profiling : Test in buffered solutions (pH 2–8) and DMSO/PBS mixtures. Use nephelometry or UV-Vis spectroscopy to quantify solubility thresholds .
  • Stability Assays : Incubate at 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF). Monitor degradation via HPLC over 24–72h .
  • Lipophilicity : Calculate logP values using shake-flask or chromatographic methods (e.g., reverse-phase HPLC retention times) to predict membrane permeability .

How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups for biological activity?

Advanced Research Question
Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bifuran with thiophene or phenyl rings) and assess changes in activity .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., soluble epoxide hydrolase) or cell-based models (e.g., antiviral or anticancer assays) .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., piperidinyl groups binding to hydrophobic pockets) .
  • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, hydrogen bond donors) with IC50_{50} values .

What strategies are recommended to resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer:

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Dose-Response Curves : Establish full dose ranges (e.g., 0.1–100 µM) to confirm potency thresholds and rule out false positives .
  • Counter-Screening : Test against related off-target proteins to assess selectivity (e.g., CYP450 isoforms for metabolic stability) .
  • Batch Reproducibility : Synthesize multiple batches under standardized conditions to control for purity variability .

How can researchers translate in vitro efficacy to in vivo models for this compound?

Advanced Research Question
Methodological Answer:

  • Pharmacokinetic Profiling : Conduct ADME studies in rodents: measure plasma half-life (LC-MS/MS), bioavailability, and tissue distribution .
  • Disease Models : Use xenograft models (e.g., cancer) or infection models (e.g., HIV) with endpoints like tumor volume reduction or viral load .
  • Formulation Optimization : Develop lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .

What computational approaches are effective for predicting metabolic pathways and toxicity?

Advanced Research Question
Methodological Answer:

  • Metabolite Prediction : Use software (e.g., MetaSite, GLORY) to identify likely Phase I/II metabolites (e.g., piperidine ring oxidation or furan hydroxylation) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or genotoxicity risks .

How can researchers address formulation challenges due to the compound’s physicochemical properties?

Advanced Research Question
Methodological Answer:

  • Solid Dispersion Techniques : Use spray drying with polymers (e.g., PVP, HPMC) to enhance dissolution rates .
  • Cocrystal Engineering : Screen with coformers (e.g., succinic acid) to improve thermal stability and solubility .
  • Lyophilization : Prepare lyophilized powders for intravenous administration, assessing reconstitution time and stability .

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